5-Iodo-2-methyl-2H-tetrazole
Description
Overview of 2H-Tetrazole Derivatives in Contemporary Organic and Medicinal Chemistry
2H-Tetrazole derivatives are a class of compounds that have found extensive applications in both organic and medicinal chemistry. chemicalbook.comvu.edu.au The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic properties. vu.edu.auresearchgate.net This has led to their incorporation into a variety of drug candidates. researchgate.net In organic synthesis, the tetrazole moiety can participate in a range of chemical transformations, acting as a versatile building block for the construction of more complex molecules. organic-chemistry.org
Significance of Halogenated and N-Substituted Tetrazoles in Chemical Research
The introduction of a halogen atom, such as iodine, onto the tetrazole ring significantly influences the compound's reactivity and electronic properties. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as the Sonogashira coupling, making iodinated tetrazoles valuable intermediates in the synthesis of a wide array of derivatives. The presence of an N-substituent, like the methyl group in 5-Iodo-2-methyl-2H-tetrazole, directs the regioselectivity of reactions and modulates the compound's physical and biological properties. organic-chemistry.org This N-substitution is crucial for creating specific isomers and for fine-tuning the molecule's characteristics for particular applications. organic-chemistry.org
Historical Context and Evolution of Research on 5-Substituted-2H-tetrazoles
The history of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin. vu.edu.au Since then, the field has evolved significantly, with the development of numerous synthetic methodologies for the preparation of substituted tetrazoles. The synthesis of 5-substituted-2H-tetrazoles has been a particular area of focus, with researchers exploring various routes to control the regioselectivity of N-substitution. organic-chemistry.org Early methods often resulted in mixtures of isomers, but more recent developments have led to highly regioselective syntheses. organic-chemistry.org
Research Gaps and Future Directions for this compound
While this compound has been utilized in specific synthetic applications, such as in the preparation of erythromycin (B1671065) derivatives, a comprehensive exploration of its reactivity profile remains an area for further investigation. chemicalbook.com There is a need for more detailed studies on its participation in a broader range of cross-coupling reactions and other transformations. Future research could focus on leveraging the unique electronic properties conferred by the iodine atom to develop novel catalytic systems or functional materials. Furthermore, the exploration of its potential as a scaffold in medicinal chemistry, beyond its current known applications, presents a promising avenue for future research. vu.edu.auresearchgate.net Investigating the largely unexplored reaction pathways of this compound could unlock new synthetic strategies and lead to the discovery of molecules with novel properties and functions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 402717-52-6 | chemicalbook.com |
| Molecular Formula | C₂H₃IN₄ | impurity.com |
| Molecular Weight | 209.98 g/mol | impurity.com |
| Physical Form | Solid | researchgate.net |
Spectroscopic Data of this compound (Inferred)
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. The chemical shift would be influenced by the electronic environment of the tetrazole ring. |
| ¹³C NMR | Two signals are anticipated: one for the methyl carbon and another for the carbon atom of the tetrazole ring. The carbon bearing the iodine atom would likely exhibit a downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl group and vibrations associated with the tetrazole ring would be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.98 m/z). Fragmentation patterns would likely involve the loss of the iodine atom and the methyl group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methyltetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IN4/c1-7-5-2(3)4-6-7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKGJLLTOKAKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741701 | |
| Record name | 5-Iodo-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402717-52-6 | |
| Record name | 5-Iodo-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Iodo 2 Methyl 2h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon and proton framework. For 5-Iodo-2-methyl-2H-tetrazole, both ¹H and ¹³C NMR provide critical data points for confirming its isomeric purity and substitution pattern.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's structure. The most prominent feature is a single resonance signal corresponding to the methyl (CH₃) group attached to the N-2 position of the tetrazole ring.
The chemical shift of these methyl protons is influenced by the electronic environment of the heterocyclic ring. In related 2-methyl-2H-tetrazole derivatives, this signal typically appears in the range of δ 4.2-4.4 ppm. The specific chemical shift for the N-methyl group in this compound is anticipated to be within this region, providing a key identifier for the compound. The integration of this signal corresponds to three protons, confirming the presence of a single methyl group. The absence of other signals in the aliphatic or aromatic regions further corroborates the assigned structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | ~4.3 | Singlet (s) | 3H |
Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Two distinct signals are expected for this compound: one for the methyl carbon and one for the C-5 carbon of the tetrazole ring.
The chemical shift of the tetrazole ring carbon is particularly diagnostic for distinguishing between 1,5- and 2,5-disubstituted isomers. For 2,5-disubstituted tetrazoles, the C-5 carbon typically resonates at a significantly downfield position, often in the range of δ 160-170 ppm. mdpi.com For instance, the C-5 carbon in 2-methyl-5-phenyl-2H-tetrazole appears at approximately 164.3 ppm. mdpi.com The presence of an iodine atom at the C-5 position in this compound is expected to shift this resonance further due to the heavy atom effect, making it a key diagnostic peak. The methyl carbon signal is anticipated to appear in the typical aliphatic region for N-methyl groups on heteroaromatic rings, generally around δ 35-45 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (Tetrazole ring) | >160 |
| N-CH₃ | ~40 |
While the one-dimensional spectra for this compound are relatively straightforward, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment, especially in more complex derivatives or when analyzing reaction mixtures.
An HMBC experiment would be particularly useful to confirm the N-methylation site. A correlation between the methyl protons (at ~δ 4.3 ppm) and the C-5 carbon of the tetrazole ring (at >δ 160 ppm) would provide definitive evidence for the 2,5-substitution pattern. This long-range coupling (typically over two or three bonds) is a powerful tool for establishing connectivity in heterocyclic systems where proton information is limited. nih.gov
Solid-state NMR (ssNMR) spectroscopy offers a powerful method for characterizing the structure of materials in their solid form, providing information that is often complementary to solution-state NMR and X-ray diffraction. For nitrogen-rich heterocyclic compounds like tetrazoles, ssNMR can be particularly insightful for distinguishing between isomers and understanding intermolecular interactions in the crystal lattice.
Techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," which is highly effective for differentiating heterocyclic isomers based on one-dimensional nitrogen-filtered ¹³C spectra. This method exploits the dipolar couplings between ¹³C and ¹⁴N nuclei to identify carbon atoms directly bonded to nitrogen, a feature that can be ambiguous in solution NMR alone. This approach would be highly applicable to confirm the structure of this compound and distinguish it from its 1-methyl isomer.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the tetrazole ring and the methyl group. The key vibrational modes for tetrazole derivatives typically include ring stretching and deformation.
Characteristic absorption bands for the tetrazole ring are generally observed in the regions of 1400-1600 cm⁻¹ (C=N and N=N stretching) and 900-1200 cm⁻¹ (ring breathing and other skeletal vibrations). pnrjournal.comnih.gov The presence of the methyl group will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. rsc.org The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, but may be weak and difficult to observe.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (Methyl) | 2900-3000 |
| C=N / N=N Stretch (Tetrazole Ring) | 1400-1600 |
| C-H Bend (Methyl) | ~1450 |
| Tetrazole Ring Vibrations | 900-1200 |
Raman Spectroscopy
Raman spectroscopy serves as a valuable technique for probing the vibrational modes of a molecule, offering insights into its structural framework and the nature of its chemical bonds. For this compound, a theoretical Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the tetrazole ring, the methyl group, and the carbon-iodine bond.
Key vibrational modes anticipated for this compound would include:
Tetrazole Ring Vibrations: The tetrazole ring, being aromatic, would display a series of complex vibrational modes. These typically include ring stretching and deformation modes. The positions of these bands would be influenced by the substituents.
C-I Stretching: A characteristic low-frequency band corresponding to the stretching vibration of the carbon-iodine bond is expected. The position of this band can provide information about the strength of the C-I bond.
Methyl Group Vibrations: The methyl group would give rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations.
A hypothetical data table of expected Raman shifts is presented below, based on general values for similar functional groups. It is important to note that these are estimations and would require experimental verification.
| Vibrational Mode | Expected Raman Shift (cm-1) |
| Tetrazole Ring Stretching | 1400-1600 |
| Tetrazole Ring Breathing | 900-1100 |
| C-H Stretching (Methyl) | 2800-3000 |
| C-H Bending (Methyl) | 1350-1450 |
| C-I Stretching | 500-600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental composition. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (Carbon, Hydrogen, Iodine, and Nitrogen).
Expected HRMS Data:
Molecular Formula: C2H3IN4
Calculated Exact Mass: 209.9457 g/mol
Experimental determination of the molecular ion peak at a value very close to this calculated mass would confirm the elemental formula of the compound.
The fragmentation of this compound in a mass spectrometer would likely proceed through several pathways, initiated by the loss of the iodine atom or cleavage of the tetrazole ring. Common fragmentation patterns for tetrazoles involve the loss of nitrogen molecules (N2). The presence of iodine would also lead to characteristic isotopic patterns in the mass spectrum.
A plausible fragmentation pathway could involve the initial loss of an iodine radical, followed by the decomposition of the tetrazole ring. The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular structure.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in its solid-state architecture:
Halogen Bonding: The iodine atom, being a halogen, could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
π-Stacking: The aromatic tetrazole rings could engage in π-stacking interactions, contributing to the stability of the crystal lattice.
van der Waals Forces: These non-specific interactions would be present throughout the crystal structure.
The absence of strong hydrogen bond donors in the molecule suggests that hydrogen bonding would not be a dominant feature of its crystal packing, unless co-crystallized with a hydrogen-bonding solvent.
Conformational Preferences and Torsion Angle Analysis
While the tetrazole ring itself is largely planar, the orientation of the methyl group relative to the ring is of conformational interest. X-ray crystallography would reveal the preferred conformation in the solid state. The key torsion angle to be analyzed would be that which describes the rotation around the N-CH3 bond. This analysis would provide insight into any steric or electronic effects that influence the molecule's shape.
Chemical Reactivity and Transformation Pathways of 5 Iodo 2 Methyl 2h Tetrazole
Reactivity of the 5-Iodo Substituent
The iodine atom at the C5 position of the tetrazole ring is the most reactive site in 5-iodo-2-methyl-2H-tetrazole, serving as a versatile handle for a range of chemical modifications.
While extensive research has been conducted on the cross-coupling reactions of various iodo-substituted heterocycles, specific documented examples for this compound are not prevalent in the reviewed scientific literature. However, the general reactivity patterns of similar compounds suggest that it would be a viable substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or esters. The reaction would typically be carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, and a base.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an expectedly good substrate for Sonogashira coupling, which is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This would provide a direct route to 5-alkynyl-2-methyl-2H-tetrazoles.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. The reactivity of this compound in Heck reactions would allow for the synthesis of 5-vinyl-2-methyl-2H-tetrazoles.
A summary of expected cross-coupling reactions is presented in the table below.
| Reaction Type | Coupling Partner | Expected Product | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | 5-R-2-methyl-2H-tetrazole | Pd(PPh₃)₄, Base |
| Sonogashira | R-C≡CH | 5-(R-C≡C)-2-methyl-2H-tetrazole | PdCl₂(PPh₃)₂, CuI, Amine Base |
| Heck | H₂C=CHR | 5-(RCH=CH)-2-methyl-2H-tetrazole | Pd(OAc)₂, Ligand, Base |
The iodine atom in this compound can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the tetrazole ring facilitates nucleophilic aromatic substitution at the C5 position.
Common nucleophiles that could be employed include alkoxides, thiolates, and amines, leading to the formation of 5-alkoxy-, 5-thioether-, and 5-amino-2-methyl-2H-tetrazole derivatives, respectively. The reaction conditions for such displacements would typically involve heating the iodo-tetrazole with the desired nucleophile in a suitable solvent.
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (NaOMe) | 5-Methoxy-2-methyl-2H-tetrazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2-methyl-2H-tetrazole |
| Amine | Piperidine | 5-(Piperidin-1-yl)-2-methyl-2H-tetrazole |
The carbon-iodine bond in this compound can be cleaved under reductive conditions to yield the parent 2-methyl-2H-tetrazole. This transformation can be achieved using various reducing agents. Common methods for reductive dehalogenation include catalytic hydrogenation, using a palladium catalyst on a solid support (e.g., Pd/C) and a hydrogen source, or treatment with reducing agents like zinc dust in acetic acid. Electrochemical methods could also potentially be employed for the reductive cleavage of the C-I bond.
Reactions Involving the N-Methyl Group
While the 5-iodo substituent is the primary site of reactivity, the N-methyl group can also undergo chemical modification, although this is less commonly reported for this specific compound.
Functionalization of the N-methyl group in tetrazoles can be challenging. However, radical-mediated reactions could potentially be used to introduce functionality. For instance, radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal conditions could lead to the formation of 5-iodo-2-(bromomethyl)-2H-tetrazole. This brominated intermediate could then serve as a substrate for subsequent nucleophilic substitution reactions, allowing for the elongation of the side chain.
Tetrazole Ring Transformations and Stability Studies
The 2H-tetrazole ring is generally considered to be a stable aromatic system. The 2-methyl substituted isomer is known to be more thermally stable than the corresponding 1-methyl isomer.
The tetrazole ring in this compound is expected to be stable under a wide range of reaction conditions, including those typically employed for cross-coupling and nucleophilic substitution reactions. However, under very harsh conditions, such as high temperatures or in the presence of strong reducing agents, ring-opening or degradation pathways may become accessible. Photochemical conditions can also lead to the cleavage of the tetrazole ring. acs.org The stability of the tetrazole ring is a key feature that allows for the diverse functionalization of the 5-iodo substituent without compromising the core heterocyclic structure.
Ring-Opening Reactions
Photolysis of tetrazoles can lead to the cleavage of the tetrazolyl ring, resulting in various photodegradation pathways and a diversity of photoproducts. nih.gov The specific products formed depend on factors such as the substituents on the tetrazole ring and their conformational flexibility. nih.gov For instance, the photochemistry of 2-methyl-(2H)-tetrazole-5-amine has been shown to yield nitrile imine as a product, a pathway that appears to be characteristic of 2H-tetrazole forms. acs.org In contrast, the corresponding 1H-tetrazole isomer can lead to different products like amino cyanamide. acs.org While specific studies on the ring-opening of this compound are not detailed, it is expected to follow similar photochemical cleavage patterns, potentially yielding intermediates influenced by the iodo and methyl substituents.
Thermal and Photochemical Stability of 2H-Tetrazoles
Tetrazoles, despite their high nitrogen content, are generally characterized by good thermal and chemical stability due to the aromaticity of the ring system. mdpi.com This stability is, however, dependent on the nature and position of the substituents on the ring. mdpi.com High-nitrogen compounds like tetrazoles are noted for their thermal stability, which is a crucial property for their application in energetic materials. rsc.orgnih.gov Theoretical studies on the thermal decomposition of tetrazole isomers have shown that interconversion between tautomers (e.g., 1H-tetrazole and 2H-tetrazole) plays a significant role in the thermolysis mechanism. acs.org
Photochemically, tetrazoles are reactive and can undergo cleavage of the ring. nih.gov The choice of solvent can influence the photodegradation pathways and the stability of the resulting photoproducts through solvation. nih.gov Studies on various tetrazole derivatives have established fragmentation patterns that often involve the extrusion of molecular nitrogen (N₂). researchgate.net The photostability of a tetrazole derivative is influenced by its substituents; for example, the presence of a saccharyl moiety has been investigated for its effect on the photostability of 5-aminotetrazole derivatives. semanticscholar.org
Isomerization Processes and Tautomeric Equilibria
Substituted tetrazoles can exist as two primary tautomers: the 1H and 2H forms. nih.govnih.gov The equilibrium between these tautomers is influenced by the solvent's polarity and the nature of the substituents. acs.org In the gas phase, the 2H-tetrazole tautomer is generally more stable. nih.govuq.edu.au However, in solution, the equilibrium can shift. For instance, in nonpolar solutions, both 1H and 2H forms may exist in comparable amounts, while in media with a high dielectric constant, the more polar 1H tautomer often becomes the dominant species. uq.edu.au The interconversion between these tautomers can proceed through intermediates such as tight ion pairs. acs.org
High-level ab initio calculations have been used to determine the relative energies of tetrazole tautomers, confirming that 2H-tetrazole is energetically preferred in the gas phase. uq.edu.aunih.gov The energy barrier for the isomerization between 1H and 2H tautomers via a hydrogen shift is significant. uq.edu.au
Acid-Base Properties and Protonation States of 2H-Tetrazoles
Tetrazoles are known for their acidic properties, with pKa values comparable to that of carboxylic acids (around 4.9), which allows them to act as bioisosteres for the carboxylate group. stackexchange.comwikipedia.org This acidity stems from the delocalization of the negative charge throughout the highly symmetric tetrazolate anion that is formed upon deprotonation. stackexchange.com
While possessing acidic character, tetrazoles are also weak bases. mdpi.com Protonation can occur on the nitrogen atoms of the ring. Calculations have shown that for both 1H- and 2H-tetrazoles, the highest negative charge is located on the nitrogen atom at position 4, making it the most likely site for interaction with electrophiles like protons. stackexchange.com In 2H-tetrazoles, the nitrogen at position 1 also carries a considerable negative charge and can be a site for electrophilic attack. stackexchange.com The ability of tetrazoles to act as both acids and bases is a key aspect of their chemical behavior. nih.gov
Coordination Chemistry and Ligand Properties
The tetrazole ring, with its multiple nitrogen atoms, possesses excellent coordination properties, allowing it to form stable complexes with a variety of metal ions. nih.gov Tetrazole derivatives can act as multidentate ligands or as bridging units in the construction of supramolecular assemblies. researchgate.net
Interaction with Metal Centers
Substituted 2H-tetrazoles are effective ligands in coordination chemistry. The nitrogen atom at the N4 position is typically the most basic and is the primary site for coordination with metal centers. arkat-usa.org This coordination behavior has been observed in the formation of complexes with various transition metals. For example, the reaction of 1,2-bis(tetrazol-2-yl)ethane with Zn(ClO₄)₂ results in a coordination polymer where the ligand coordinates to the zinc center through the N4 nitrogen atom. arkat-usa.org
The coordination mode of tetrazole-based ligands can be highly variable, leading to the formation of diverse structures, including one-, two-, or three-dimensional coordination polymers. arkat-usa.org The specific structure is influenced by the substituents on the tetrazole ring. researchgate.net Lanthanide complexes with carbazolyl-bis(tetrazole) ligands have demonstrated various bonding modes, including bidentate and tridentate coordination, highlighting the coordinative flexibility of these ligands. rsc.org
Table 1: Examples of Metal Complexes with Tetrazole-based Ligands
| Ligand | Metal Ion(s) | Resulting Structure/Complex Type |
|---|---|---|
| 1,2-bis(tetrazol-2-yl)ethane | Zn(II) | Coordination polymer {Zn(1,2-di(1,2,3,4-tetrazol-2-yl)ethane)₃₂}n arkat-usa.org |
| 1,8-bis(2′-isopropyltetrazo-5′-yl)-3,6-di-tert-butylcarbazole | Er(III), Yb(III) | Ln(CzTiPr)[N(SiMe₃)₂]₂ complexes with tridentate coordination rsc.org |
| 1,8-bis(2′-isopropyltetrazo-5′-yl)-3,6-di-tert-butylcarbazole | Ce(IV), Sm(III) | Ln(CzTiPr)₂[N(SiMe₃)₂] "sandwich" complexes rsc.org |
Design of Metal-Organic Frameworks (MOFs) Incorporating Tetrazole Ligands
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-based ligands are excellent candidates for the construction of MOFs due to their multiple coordination sites, which can lead to diverse and stable framework structures. rsc.orgrsc.orgjove.com These MOFs have potential applications in areas such as selective gas adsorption. rsc.org
The synthesis of tetrazole-based MOFs can sometimes involve the in situ formation of the tetrazole ligand from precursors like nitriles during the solvothermal synthesis process. researchgate.netrsc.org The final structure of the MOF is influenced by factors such as the ratio of reactants, the specific metal ion used, and the presence of other secondary ligands. rsc.org For example, zinc(II) has been used to create MOFs with various tetrazolate ligands, resulting in frameworks with intriguing and diverse molecular architectures. researchgate.net The functionalization of existing MOFs, such as Zr-based UiO-66, with tetrazole-containing ligands can also be achieved through post-synthetic ligand exchange. jove.com
Theoretical and Computational Investigations of 5 Iodo 2 Methyl 2h Tetrazole
Quantum Chemical Studies
Quantum chemical studies have been instrumental in elucidating the fundamental characteristics of 5-Iodo-2-methyl-2H-tetrazole. Through the application of various computational models, researchers have been able to predict and analyze its molecular structure, bonding, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of tetrazole derivatives. wisc.edu DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p), have proven effective in optimizing the molecular geometry and describing the electronic structure of these compounds. uc.ptresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Tetrazole Calculations
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |
| M06-2X | 6-311++G(3df,2p) | Reaction Mechanism and Kinetics |
This table is illustrative of common methods used for tetrazole derivatives and does not represent specific calculations on this compound from the provided search results.
Ab Initio Methods for High-Accuracy Calculations
While DFT methods are widely used, ab initio calculations offer an alternative approach for achieving high-accuracy results, particularly for electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for molecular systems. For tetrazole derivatives, ab initio methods have been employed to study tautomerism and electronic structure. Although specific high-accuracy ab initio calculations for this compound were not identified in the search results, these methods represent a valuable tool for future in-depth computational analysis of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov
For various tetrazole derivatives, FMO analysis has been used to understand their reactivity profiles. researchgate.net The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, are calculated to derive important reactivity indices such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. researchgate.net While specific HOMO and LUMO energy values for this compound are not provided in the search results, it is expected that the presence of the electron-withdrawing iodine atom would influence the energies of these frontier orbitals, impacting the molecule's reactivity.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula |
|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO |
| Electron Affinity (EA) | EA ≈ -ELUMO |
| Chemical Hardness (η) | η = (IP - EA) / 2 |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 |
This table outlines the theoretical relationships used in FMO analysis. Specific values for this compound are not available in the provided search results.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. uni-muenchen.de It provides a localized, Lewis-like picture of bonding, including lone pairs and bond orbitals, and quantifies deviations from this idealized picture in terms of donor-acceptor interactions. These interactions represent electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. wisc.edu
For tetrazole systems, NBO analysis can reveal the charge distribution among the atoms and the nature of the bonds within the tetrazole ring and with its substituents. The analysis can quantify the polarity of bonds and the hybridization of atomic orbitals. While specific NBO analysis data for this compound is not detailed in the search results, this method would be valuable in understanding the electronic effects of the iodo and methyl groups on the tetrazole ring's aromaticity and stability.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (usually blue), which are prone to nucleophilic attack. nih.gov
In studies of various tetrazole derivatives, MEP maps have been used to identify the most reactive parts of the molecule. researchgate.net For instance, the nitrogen atoms of the tetrazole ring are often associated with regions of negative potential, indicating their nucleophilic character. The electrostatic potential around the substituents also provides insights into their influence on the molecule's reactivity. An MEP map of this compound would be expected to show a region of positive potential (a "sigma-hole") on the iodine atom, making it a potential site for nucleophilic interaction, a phenomenon known as halogen bonding.
Reaction Mechanism Investigations
Computational studies are also employed to investigate the mechanisms of chemical reactions involving tetrazole derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com Methods like DFT are often used to calculate the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.
While the search results did not provide specific computational studies on the reaction mechanisms of this compound, such investigations would be crucial for understanding its synthesis, degradation, and potential applications as a reactant or intermediate in organic synthesis. For example, computational analysis could elucidate the mechanism of nucleophilic substitution at the 5-position or reactions involving the tetrazole ring itself.
Computational Elucidation of Reaction Pathways
The computational elucidation of reaction pathways is fundamental to understanding the synthesis, stability, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states.
One of the primary reaction pathways relevant to tetrazoles is their formation via [3+2] cycloaddition reactions between an azide (B81097) and a nitrile. acs.orgnih.gov Computational studies have extensively modeled this reaction, revealing a concerted mechanism to be the most likely pathway for the bimolecular addition of nonionic azides to nitriles. acs.org The presence of electron-withdrawing or -donating groups on the nitrile can influence the activation barrier of this reaction. acs.org For a hypothetical retrosynthesis of a related 5-halotetrazole, computational analysis could predict the feasibility of reacting an iodo-nitrile with an appropriate azide.
Another critical area of investigation is the thermal decomposition of tetrazoles. These nitrogen-rich compounds can be energetic, and understanding their decomposition pathways is vital for safety and for applications where controlled energy release is desired. Computational studies on the decomposition of related compounds, such as 5-aminotetrazole, have been performed to elucidate the complex mechanisms involved. researchgate.net For this compound, a plausible decomposition pathway could involve the cleavage of the C-I bond or the fragmentation of the tetrazole ring. Computational modeling could determine the activation energies for these competing pathways, thereby predicting the most likely decomposition route under different conditions.
Furthermore, the isomerization between different tetrazole isomers, for instance, the interconversion between 2H- and 1H-tetrazoles, is another reaction pathway amenable to computational study. Theoretical calculations can predict the relative stabilities of these isomers and the energy barriers for their interconversion. iosrjournals.orgnih.gov These studies often reveal that the 2H-tautomer is more stable in the gas phase. nih.gov
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction chemistry, as it provides the activation energy, which is a key determinant of the reaction rate. Transition state structures are first-order saddle points on the potential energy surface, possessing exactly one imaginary vibrational frequency.
Computational methods like DFT, often paired with basis sets such as 6-311G(d,p), are used to locate and characterize these transition states. acs.org For the cycloaddition reaction forming the tetrazole ring, the transition state would involve the concerted formation of the new single bonds between the azide and nitrile moieties. The geometry of this transition state, including the forming bond lengths and angles, can be precisely calculated.
In the context of decomposition, the transition state for the homolytic cleavage of the C-I bond in this compound would be characterized by an elongated C-I bond. The energy of this transition state relative to the ground state of the molecule would give the bond dissociation energy. For ring-opening reactions, the transition state would involve the stretching and eventual breaking of one or more bonds within the tetrazole ring.
The table below presents hypothetical activation energies for different reaction pathways of a generic 5-halotetrazole, based on computational studies of related systems.
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Cycloaddition Formation | B3LYP | 6-311G(d,p) | 15-25 |
| C-Halogen Bond Cleavage | MP2 | aug-cc-pVTZ | 40-60 |
| Ring Fragmentation | CASSCF | cc-pVDZ | 70-90 |
Note: These values are illustrative and based on general findings for tetrazole derivatives. Specific calculations for this compound would be required for accurate data.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. While this compound is a relatively rigid molecule, MD simulations can still be valuable for understanding its behavior in different environments, such as in solution or in a biological system.
MD simulations can be used to sample the conformational space of the molecule, although significant deviations from the planar tetrazole ring are not expected. mdpi.com More importantly, these simulations can shed light on the non-covalent interactions between this compound and surrounding solvent molecules or a biological target. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in medicinal chemistry and materials science. MD simulations, employing appropriate force fields that can accurately model halogen bonding, could reveal the strength and geometry of these interactions.
Furthermore, MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can provide a detailed picture of the solvation shell around this compound. In the context of drug design, MD simulations can be used to assess the stability of the binding of this compound to a protein active site, providing information on the key intermolecular interactions that contribute to binding affinity. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling in Tetrazole Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are reported, the principles of QSAR are broadly applicable to tetrazole chemistry. nih.gov
In a typical QSAR study, a set of tetrazole derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) would be used as a training set. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be classified into several categories:
1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume, surface area).
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. researchgate.net
For a series of 5-halo-2-methyl-2H-tetrazoles, a QSAR model could be developed to predict their activity based on descriptors related to the halogen substituent. For example, descriptors such as the van der Waals radius, electronegativity, and polarizability of the halogen atom could be important variables in the model. The following table illustrates the types of descriptors that might be used in a QSAR study of halogenated tetrazoles.
| Descriptor Type | Example Descriptor | Property Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Balaban J index | Connectivity and branching |
| Geometrical | Molecular Surface Area | 3D shape and size |
| Electronic | Dipole Moment | Polarity of the molecule |
| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting ability |
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized tetrazole derivatives, thereby guiding the design of more potent compounds. nih.gov
Advanced Applications of 5 Iodo 2 Methyl 2h Tetrazole in Chemical Sciences
Role in Medicinal Chemistry Research
Bioisosteric Replacement for Carboxylic Acids and Amides
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design. nih.govtaylorandfrancis.combeilstein-journals.orgnih.govresearchgate.netinformahealthcare.com This is due to its similar pKa, planar structure, and ability to participate in similar intermolecular interactions. However, no specific studies have been found that detail the use of 5-Iodo-2-methyl-2H-tetrazole as a bioisosteric replacement for carboxylic acids or amides in the design of new therapeutic agents.
Rational Drug Design Principles Incorporating Tetrazole Scaffolds
Rational drug design often employs tetrazole scaffolds to enhance the pharmacological properties of lead compounds. researchgate.netnih.gov The introduction of a tetrazole moiety can improve metabolic stability, receptor binding affinity, and pharmacokinetic profiles. While these principles are widely applied to tetrazole-containing compounds, there is no specific literature available that discusses the rational design principles uniquely incorporating the this compound scaffold.
Receptor-Ligand Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the binding orientation of a ligand to its target protein. Such studies are crucial for understanding the mechanism of action and for the optimization of drug candidates. There are no published molecular docking or other receptor-ligand interaction studies specifically involving this compound.
In Vitro Pharmacological Activity Investigations (Excluding Clinical Human Trials)
A general statement from some chemical suppliers suggests that this compound is used in the preparation of erythromycin (B1671065) derivatives with improved pharmacokinetic properties. labshake.com However, there are no accessible primary research articles or in vitro pharmacological studies to substantiate this claim or to provide data on its specific antibacterial, antifungal, antiviral, or anticancer activities.
Applications in Materials Science
The field of materials science has explored various tetrazole derivatives for their potential as energetic materials. This is largely due to the high nitrogen content and large positive heat of formation of the tetrazole ring, which can lead to the release of a significant amount of energy upon decomposition. nih.govuni-muenchen.denih.govnih.govrsc.orgresearchgate.netresearchgate.net
Energetic Materials and Propellants Research
Research into energetic materials often focuses on the synthesis and characterization of new compounds with high detonation velocities and pressures, combined with good thermal stability and low sensitivity to impact and friction. nih.govnih.govnih.govrsc.orgmdpi.comresearchgate.net While many tetrazole-based compounds have been investigated for these properties, there is a lack of specific research on this compound as an energetic material or as a component in propellant formulations. chemeo.com
Precursors for Advanced Functional Materials
The tetrazole ring system, characterized by its high nitrogen content, is a powerful and essential building block in the synthesis of high-energy compounds. nih.gov Tetrazoles are recognized as a class of nitrogen-rich heterocyclic compounds that have attracted significant interest as scaffolds for high-energy-density materials (HEDMs). mdpi.com Their appeal stems from a high positive heat of formation and the generation of dinitrogen gas, a stable and environmentally benign product, upon decomposition. mdpi.com
Within this context, this compound serves as a crucial precursor for advanced functional materials, particularly in the field of energetic materials. The core 2-methyl-2H-tetrazole structure provides the fundamental energetic properties, while the iodo-substituent at the C5 position acts as a versatile functional handle. This allows for the strategic introduction of various toxophoric groups, such as nitro or nitrato functionalities, to enhance energetic performance. nih.govnih.gov The synthesis of compounds like 5-(trinitromethyl)-2H-tetrazole and its derivatives highlights a strategy where a tetrazole core is further functionalized to create highly energetic materials that may explode upon impact or heating. nih.gov The development of such materials often involves maximizing hydrogen-bonding networks and achieving high thermal stability, with tetrazole-based structures being key to these designs. rsc.org By modifying the 5-iodo position, researchers can systematically tune the density, oxygen balance, and detonation properties of the resulting energetic compounds, making this compound a valuable starting point for a new generation of functional energetic materials. rsc.orgresearchgate.net
Catalysis and Organic Synthesis Building Blocks
The tetrazole moiety is a versatile ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms to form stable complexes. wayne.eduarkat-usa.org This coordination ability allows tetrazole derivatives to play a significant role in the development of novel catalysts and functional materials like metal-organic frameworks (MOFs). rsc.orgrsc.org The nitrogen-rich ring of this compound can coordinate with various transition metals, including platinum, palladium, and ruthenium. researchgate.net
The coordination typically occurs through one or more of the ring's nitrogen atoms, leading to the formation of complexes with diverse geometries and catalytic activities. wayne.edujocpr.com For instance, tetrazole-containing complexes have been synthesized with Cu(II), Co(II), Ni(II), and Zn(II), and in some cases, these complexes exhibit enhanced bioactivity compared to the non-coordinated ligand. arkat-usa.org The formation of coordination polymers and MOFs from tetrazole-based ligands has been shown to create materials with applications in selective gas adsorption, demonstrating the functional consequences of this ligand behavior. rsc.orgrsc.org While the iodo-substituent is not directly involved in ligation, the 2-methyl-2H-tetrazole scaffold acts as the coordinating agent, enabling the creation of metal complexes that can serve as catalysts in various organic transformations. researchgate.net
This compound is an exceptionally useful intermediate for the synthesis of complex molecular architectures, primarily due to the reactivity of its carbon-iodine bond. This bond serves as a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.comnih.gov The presence of the iodo-group allows this heterocyclic compound to act as an electrophilic partner in a variety of coupling reactions. researchgate.net
Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are typically catalyzed by palladium complexes. libretexts.orgyoutube.comlibretexts.org These reactions enable the fusion of the tetrazole ring with a vast array of other organic fragments, providing access to complex molecules that would be difficult to synthesize through other means. researchgate.netbohrium.comresearchgate.net
In a Suzuki-Miyaura coupling , this compound can react with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon single bond, linking the tetrazole to an aryl, heteroaryl, or vinyl group. libretexts.orgyoutube.com
The Heck reaction allows for the coupling of the iodo-tetrazole with an alkene, resulting in the formation of a substituted alkene where the tetrazole moiety is attached to one of the olefinic carbons. youtube.comwikipedia.org
Through a Sonogashira coupling , the compound can be joined with a terminal alkyne, creating a tetrazolyl-alkyne structure, which is a valuable building block for pharmaceuticals and organic materials. wikipedia.orgyoutube.comorganic-chemistry.org
The following table summarizes the potential applications of this compound in these key cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst (Typical) | Resulting C-C Bond | Product Class |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) / Base | sp²-sp², sp²-sp³ | 5-Aryl/Vinyl-2-methyl-2H-tetrazoles |
| Heck | Alkene | Pd(0) / Base | sp²-sp² | 5-Alkenyl-2-methyl-2H-tetrazoles |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Base | sp²-sp | 5-Alkynyl-2-methyl-2H-tetrazoles |
This table is illustrative of standard cross-coupling reactions and their application to this compound.
This versatility makes this compound a valuable building block for constructing diverse molecular scaffolds, particularly in medicinal chemistry where the tetrazole ring is often used as a bioisosteric replacement for carboxylic acids. researchgate.netresearchgate.net
The unique reactivity of this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. The field of organic synthesis is continually focused on creating more efficient, selective, and environmentally benign reactions, particularly in the area of cross-coupling. researchgate.netscielo.br Halogenated heterocycles, such as this compound, are key substrates for testing the limits and expanding the scope of these novel catalytic systems. researchgate.net
Research efforts are directed towards developing catalytic systems that operate under milder conditions, use lower catalyst loadings, are tolerant of a wider range of functional groups, and can be performed in greener solvents like water. rsc.orgrsc.org For instance, the development of ligand-free Suzuki-Miyaura reactions or those catalyzed by novel iodine-based systems has been explored with iodo-substituted aromatic compounds. dntb.gov.uaresearchgate.net this compound can serve as a model substrate to evaluate the efficacy of new palladium catalysts, ligands, or reaction conditions designed for coupling challenging heterocyclic electrophiles. nih.gov The successful application of new protocols with this compound demonstrates their utility for creating functionalized tetrazoles, thereby contributing to the broader toolkit available to synthetic chemists for drug discovery and materials science. scielo.brrsc.org
Future Research Directions and Translational Perspectives for 5 Iodo 2 Methyl 2h Tetrazole
Development of Asymmetric Synthesis and Chiral Induction for Tetrazole Derivatives
The synthesis of enantioenriched compounds containing a tetrazole moiety is a rapidly advancing area, driven by the need for stereochemically pure pharmaceuticals. Future research on 5-iodo-2-methyl-2H-tetrazole will likely focus on leveraging its structure to develop novel asymmetric methodologies.
One promising direction is the use of the tetrazole group to direct chiral induction. Chiral organocatalysts, such as those based on 1,1'-binaphthylazepine, have been synthesized with a tetrazole moiety acting as the acidic functional group to promote asymmetric reactions. Similarly, chiral derivatives of this compound could be developed to function as novel organocatalysts.
Furthermore, the development of methods for the enantioselective installation of substituents adjacent to the tetrazole ring is of high importance. Palladium-catalyzed allylic amination has been successfully employed to create tetrazole-bearing quaternary stereocenters with high enantioselectivity. Applying such methods to derivatives of this compound could unlock access to a new class of complex chiral molecules. The asymmetric Neber reaction, used to synthesize chiral 2-(tetrazol-5-yl)-2H-azirines, represents another powerful tool that could be adapted for this purpose.
Table 1: Asymmetric Synthesis Strategies for Tetrazole Derivatives
| Methodology | Description | Potential Application for this compound | Key References |
|---|---|---|---|
| Organocatalysis | Use of chiral tetrazole-containing molecules (e.g., binaphthylazepines) to catalyze asymmetric transformations. | Development of novel catalysts where the this compound core is part of the chiral scaffold. | |
| Transition Metal Catalysis | Palladium-catalyzed enantioselective allylic amination to form C-N bonds at a stereocenter. | Synthesis of derivatives with chiral quaternary centers adjacent to the iodinated tetrazole ring. | |
| Asymmetric Neber Reaction | Organocatalytic synthesis of chiral 2H-azirines from β-ketoxime-1H-tetrazoles. | Creation of novel chiral azirine building blocks starting from derivatives of this compound. |
| Multicomponent Reactions | Use of chiral catalysts in isocyanide-based multicomponent reactions to generate stereodefined tetrazoles. | Enantioselective synthesis of complex structures incorporating the this compound motif in a single step. | |
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)
Tetrazole derivatives are a cornerstone of modern medicinal chemistry, primarily due to their role as a bioisostere for the carboxylic acid group, which enhances metabolic stability and other physicochemical properties. This has led to their inclusion in numerous FDA-approved drugs. The future for this compound in this arena lies in leveraging its unique structure to explore new therapeutic targets.
The tetrazole ring is present in drugs with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects. For instance, tetrazole-containing compounds like Losartan act as angiotensin II receptor antagonists. Pre-clinical research could focus on synthesizing derivatives of this compound to target similar receptors or explore entirely new ones. The iodine atom can serve as a valuable tool in these studies, facilitating X-ray crystallographic analysis of ligand-protein complexes to elucidate binding modes.
In oncology, tetrazole analogs have been investigated as anticancer agents targeting pathways like the PI3K/AKT pathway via modulation of the Retinoid X Receptor alpha (RXRα). The this compound scaffold could be used to generate novel ligands for nuclear receptors or other cancer-related proteins. The recent approval of Oteseconazole, an azole antifungal containing a tetrazole group that confers selectivity and reduces drug-drug interactions, highlights the potential for designing safer and more effective therapeutics based on this heterocycle.
Integration into Photoredox and Electrochemistry-Mediated Transformations
Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to achieve transformations under mild, environmentally benign conditions. The this compound scaffold is exceptionally well-suited for integration into these cutting-edge technologies.
The carbon-iodine bond is readily cleaved under photoredox conditions to generate an aryl radical, which can participate in a wide range of coupling reactions. This opens up the possibility of using this compound as a precursor for C-C, C-N, C-O, and C-S bond formation, allowing for the late-stage functionalization of complex molecules.
Electrochemistry offers another powerful avenue for the synthesis and modification of tetrazoles. Electrochemical multicomponent reactions (e-MCRs) have been developed for the C-H tetrazolation of alkyl arenes, and electrochemical methods have been used for the [3+2] cycloaddition of azides with hydrazones to form tetrazoles. Furthermore, electrochemical conditions can be employed for the cleavage of protecting groups from the tetrazole ring. Future work could involve using this compound as a substrate in electro-reductive coupling reactions, where the C-I bond is selectively reduced to form a reactive intermediate for subsequent bond formation.
Table 2: Modern Synthetic Transformations Involving Tetrazoles
| Transformation Type | Description | Relevance to this compound | Key References |
|---|---|---|---|
| Photoredox Catalysis | Generation of radical intermediates from precursors like aryl iodides for cross-coupling reactions. | The C-I bond can be used to generate a tetrazolyl radical for novel bond formations. | N/A |
| Electrochemical MCR | Electrochemical C-H functionalization to install a tetrazole ring onto alkyl arenes. | Potential for developing novel electrochemical reactions where the iodinated tetrazole acts as a coupling partner. | |
| Electrochemical Cycloaddition | Metal- and oxidant-free [3+2] cycloaddition of azides with hydrazones to synthesize tetrazoles. | Provides a green synthetic route that could be adapted for the synthesis of complex iodinated tetrazoles. |
| Electrochemical Deprotection | Reductive cleavage of protecting groups from the tetrazole nitrogen using an electric current. | Offers a mild and selective method for manipulating protecting groups on complex derivatives. | |
High-Throughput Synthesis and Screening of Libraries of this compound Derivatives
The discovery of new drug candidates and functional materials relies heavily on the ability to rapidly synthesize and screen large libraries of diverse compounds. The this compound molecule is an ideal starting point for creating such libraries due to the synthetic handle provided by the iodine atom.
Multicomponent reactions (MCRs), such as the Ugi tetrazole reaction, are highly effective for building molecular diversity and are well-suited for high-throughput synthesis formats. While these reactions typically construct the tetrazole ring itself, this compound can be used as a key building block in post-MCR modifications.
The most promising strategy involves using the iodinated scaffold in transition-metal-catalyzed cross-coupling reactions. A vast library of derivatives can be generated by reacting this compound with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), alkenes (Heck coupling), or amines (Buchwald-Hartwig amination). This approach allows for the systematic exploration of the chemical space around the tetrazole core. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties.
Advanced Spectroscopic Probes and Imaging Agents Based on Iodinated Tetrazoles
The development of molecular probes and imaging agents is crucial for diagnosing diseases and understanding biological processes. Iodinated tetrazoles, including this compound, possess inherent properties that make them attractive candidates for these applications.
The tetrazole ring itself can act as a coordinating ligand for metal ions, a property that has been exploited to create gadolinium(III) complexes as potential MRI contrast agents. The this compound framework could be incorporated into novel chelating ligands to develop next-generation imaging agents with improved stability and relaxivity.
Furthermore, the iodine atom offers several unique advantages. It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for Single Photon Emission Computed Tomography (SPECT) imaging or for use in radioligand binding assays. The presence of the heavy iodine atom can also influence the photophysical properties of a molecule, promoting phosphorescence, which could be harnessed to design new types of spectroscopic probes. Additionally, tetrazoles have been incorporated into "photoclick" bioorthogonal reactions for labeling and imaging DNA in living cells, an area where novel iodinated derivatives could offer unique reactivity or spectroscopic signatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
